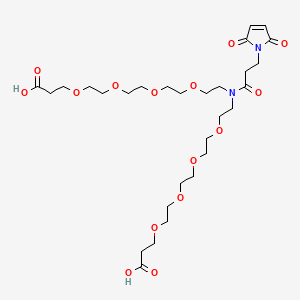

N-Mal-N-bis(PEG4-acid)

Description

Overview of Bifunctional Linkers in Bioconjugation and Materials Science

Bifunctional linkers are molecules that act as bridges, connecting two or more different molecules. nih.govbldpharm.com In the realm of bioconjugation, these linkers are essential for creating complex structures such as antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody for targeted delivery. axispharm.com The design of these linkers is crucial, as their length, polarity, and rigidity can significantly influence the stability and pharmacokinetic properties of the resulting conjugate. enamine.net

Bifunctional molecules can be categorized as either homobifunctional, where the reactive ends are identical, or heterobifunctional, where they are different, allowing for the connection of two distinct molecular entities. nih.gov The use of these linkers has expanded beyond ADCs to include the development of proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. bldpharm.commedchemexpress.com

Significance of Polyethylene (B3416737) Glycol (PEG) Moieties in Linker Design

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and water-soluble polymer that is widely used in the pharmaceutical industry. creative-biolabs.comcreative-diagnostics.com When incorporated into linker molecules, PEG chains, in a process known as PEGylation, confer several advantageous properties to the resulting conjugate. purepeg.comaxispharm.com

Key benefits of PEGylation include:

Enhanced Solubility : PEG linkers can increase the solubility of hydrophobic molecules in aqueous solutions. creative-biolabs.compurepeg.comaxispharm.com

Improved Stability : The PEG chain can protect the attached molecule from enzymatic degradation. creative-biolabs.compurepeg.com

Reduced Immunogenicity : PEGylation can shield the conjugated molecule from the immune system, reducing the likelihood of an adverse immune response. purepeg.comaxispharm.comcreativepegworks.com

Prolonged Circulation Time : By protecting the drug from rapid clearance from the body, PEG linkers can extend its circulation half-life, allowing for more efficient targeting. creative-biolabs.compurepeg.com

The length of the PEG chain can be tailored to optimize these properties for specific applications. creative-biolabs.com

Problem Statement and Research Justification for N-Mal-N-bis(PEG4-acid)

The development of sophisticated therapeutic and diagnostic agents requires precise control over molecular architecture. There is a continuous need for versatile linkers that can reliably connect different molecular components while imparting beneficial physicochemical properties. N-Mal-N-bis(PEG4-acid) addresses this need by providing a heterobifunctional platform with distinct reactive functionalities.

Its branched structure, featuring two carboxylic acid groups and one maleimide (B117702) group, offers a unique advantage for creating well-defined molecular assemblies. The maleimide group allows for specific and stable conjugation to thiol-containing molecules, such as proteins with cysteine residues. cd-bioparticles.netbroadpharm.com Simultaneously, the two carboxylic acid groups provide sites for attachment to amine-containing molecules. cd-bioparticles.netbroadpharm.com The inclusion of the PEG4 spacers enhances the water solubility of the entire construct, which is crucial for biological applications. axispharm.com This combination of features makes N-Mal-N-bis(PEG4-acid) a valuable reagent for researchers developing advanced bioconjugates for targeted therapies and other biomedical applications. axispharm.combiochempeg.com

Data Tables

Table 1: Chemical Properties of N-Mal-N-bis(PEG4-C2-acid)

| Property | Value |

| Molecular Formula | C₂₉H₄₈N₂O₁₅ chemscene.com |

| Molecular Weight | 664.70 g/mol chemscene.com |

| CAS Number | 2100306-52-1 chemscene.com |

| Topological Polar Surface Area (TPSA) | 206.13 Ų chemscene.com |

| Hydrogen Bond Acceptors | 13 chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Rotatable Bonds | 33 chemscene.com |

Structure

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O15/c32-25(3-6-31-26(33)1-2-27(31)34)30(7-11-41-15-19-45-23-21-43-17-13-39-9-4-28(35)36)8-12-42-16-20-46-24-22-44-18-14-40-10-5-29(37)38/h1-2H,3-24H2,(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUVDGNGWRGLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901105139 | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-52-1 | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Design Principles of N Mal N Bis Peg4 Acid

Structural Configuration and Functional Group Analysis

N-Mal-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative characterized by the presence of a maleimide (B117702) group and two terminal carboxylic acid moieties. cd-bioparticles.netbroadpharm.com This strategic arrangement of functional groups underpins its versatility as a crosslinking agent.

Maleimide Reactivity Module

The maleimide group is a key functional component, renowned for its highly selective reactivity towards thiol (sulfhydryl) groups. axispharm.combiosyn.com This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (6.5-7.5) to form a stable, covalent thioether bond. broadpharm.comaxispharm.comthermofisher.com The high chemoselectivity of the maleimide-thiol reaction minimizes off-target reactions, making it an invaluable tool for conjugating molecules to cysteine residues in proteins and peptides. axispharm.combiosyn.com The reaction is significantly faster with thiols compared to other nucleophiles like amines at neutral pH. axispharm.com However, at more alkaline pH (>8.5), reactivity towards primary amines can increase, as can the rate of hydrolysis of the maleimide group itself, which renders it non-reactive. thermofisher.com The stability of the resulting thiosuccinimide bond can sometimes be compromised by a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866). nih.gov

Bis-Carboxylic Acid Reaction Handles

The presence of two terminal carboxylic acid groups provides another dimension of reactivity. cd-bioparticles.net These acidic functional groups can be activated to react with primary amines, forming stable amide bonds. axispharm.comthermofisher.com This reaction typically requires the use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). cd-bioparticles.netaxispharm.com The dual carboxylic acid "handles" allow for the attachment of two amine-containing molecules, offering possibilities for creating complex, multi-component conjugates. cd-bioparticles.net The ability to form amide bonds is a fundamental and widely used strategy in bioconjugation. thermofisher.com

Influence of PEG Length and Branching on Linker Properties for Research Applications

The length and branching of the PEG linker in molecules like N-Mal-N-bis(PEG4-acid) have a profound impact on their performance in research applications, particularly in the context of antibody-drug conjugates (ADCs).

The branched structure of N-Mal-N-bis(PEG4-acid), with its two PEG4-acid arms, offers distinct advantages over linear linkers. This branching allows for the attachment of multiple molecules at one end, potentially increasing the valency or payload of a conjugate. This can lead to enhanced binding affinity or therapeutic efficacy.

Conformational Flexibility and Steric Considerations in Conjugation Chemistry

The inherent flexibility of PEG chains is a key characteristic that influences their behavior in solution and during conjugation reactions. biopharminternational.comekb.eg PEG chains can adopt various conformations, from a random coil to a more extended, helical structure, depending on factors like chain length and the surrounding solvent environment. biopharminternational.com This flexibility can create a "conformational cloud" that provides steric hindrance, which can be beneficial in preventing non-specific interactions and aggregation. nih.gov

Synthetic Methodologies and Derivatization Strategies for N Mal N Bis Peg4 Acid

Classical Synthetic Routes for N-Mal-N-bis(PEG4-acid)

The synthesis of a branched molecule like N-Mal-N-bis(PEG4-acid) is a multi-step process that involves building the molecule from a central scaffold, attaching the PEGylated arms, and finally introducing the reactive maleimide (B117702) group. The general strategy involves the creation of a core structure, followed by PEGylation and functional group manipulation.

Activation of PEG Scaffolds

A key step in the synthesis is the preparation of the PEGylated arms, which are then attached to a central branching molecule. This typically begins with a PEG chain that has a hydroxyl group at one end and a protected carboxylic acid at the other, such as HO-PEG4-COOtBu (tert-butyl ester). The hydroxyl group is "activated" to facilitate its reaction with the central scaffolding molecule.

Common activation strategies for the terminal hydroxyl group of a PEG chain include conversion into a sulfonate ester, such as a tosylate or mesylate, or into a halide. mdpi.com This is typically achieved by reacting the HO-PEG chain with an agent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base. mdpi.commdpi.com The resulting sulfonate ester is an excellent leaving group, making the PEG chain susceptible to nucleophilic substitution by an amine, which is often the central component of the branched linker. mdpi.com

Coupling Reactions for Maleimide Incorporation

The maleimide group is crucial for the linker's function, as it selectively reacts with thiol groups. thermofisher.com The incorporation of the maleimide is often one of the final steps in the synthesis to avoid its degradation or unwanted reactions during preceding steps. rsc.org

A common method involves synthesizing a central branched core that contains a protected primary or secondary amine. For N-Mal-N-bis(PEG4-acid), a plausible route involves a central amine to which the two PEG4-acid arms are attached. This intermediate, an H-N-bis(PEG4-acid) derivative, can then be reacted with a maleimide-containing reagent. A widely used approach is to use an N-hydroxysuccinimide (NHS) ester of a maleimide-containing carboxylic acid, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). thermofisher.com The amine on the branched PEG-acid core reacts with the NHS ester to form a stable amide bond, thereby attaching the maleimide moiety. thermofisher.com

The synthesis of maleimides themselves often starts from maleic anhydride, which is reacted with an amine to form a maleamic acid, followed by a dehydration reaction to close the ring and form the imide. wikipedia.org

Formation of Carboxylic Acid Termini

The carboxylic acid termini are essential for conjugating the linker to amine-containing molecules. Throughout the synthesis, these acid groups are typically protected to prevent them from interfering with other reactions. A common protecting group for carboxylic acids is a tert-butyl ester. google.com

The final step in the synthesis of N-Mal-N-bis(PEG4-acid) is the deprotection of these carboxyl groups. google.com When tert-butyl esters are used, they can be efficiently and cleanly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). google.com This method is advantageous because it is high-yielding and the byproducts are volatile, simplifying the purification of the final product. google.com The resulting PEG linker has two free carboxylic acid groups ready for conjugation. cd-bioparticles.net

Scalable Production Techniques for Research-Grade N-Mal-N-bis(PEG4-acid)

Moving from laboratory-scale synthesis to the production of research-grade quantities of complex molecules like N-Mal-N-bis(PEG4-acid) presents several challenges. Scalable production requires robust and efficient synthetic methods, as well as reliable purification techniques to ensure high purity and batch-to-batch consistency. precisepeg.comfcad.com

Companies specializing in PEG linker production often focus on developing efficient synthesis methods and scalable purification techniques to deliver cost-effective products. precisepeg.com For research-grade materials, purity is paramount. Quality assurance is typically verified using multiple analytical methods. precisepeg.com

Key aspects of scalable production include:

Process Optimization: Synthetic steps are optimized to maximize yield and minimize the formation of byproducts. This includes fine-tuning reaction conditions such as temperature, reaction time, and stoichiometry of reagents.

Purification: The purification of PEG derivatives can be challenging due to their polymeric nature. Techniques such as column chromatography and crystallization are commonly employed. google.com For high-purity materials required in research and pharmaceutical applications, multiple purification steps may be necessary. google.com

Quality Control: Rigorous analytical testing is essential to confirm the identity and purity of the final product. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). precisepeg.com These methods verify the structure and assess the level of impurities.

Several companies specialize in the development and manufacturing of high-quality PEG linkers, offering a catalog of products and custom synthesis services to meet the demands of research institutions and the biotechnology industry. biochempeg.comcd-bioparticles.net These suppliers often maintain inventories of popular linkers in kilogram quantities, ensuring they are available for larger-scale research needs. precisepeg.com

Synthetic Modifications and Analog Generation from N-Mal-N-bis(PEG4-acid)

The N-Mal-N-bis(PEG4-acid) molecule can serve as a scaffold for creating a variety of analogs with different properties or functionalities. Modifications can be made to nearly any part of the molecule, but altering the maleimide moiety is of particular interest to modulate its reactivity and stability.

Modification of Maleimide Moiety

The maleimide group is a highly reactive Michael acceptor, prized for its specific and efficient reaction with thiols under physiological conditions (pH 6.5–7.5). thermofisher.comaxispharm.com However, the stability of the resulting thioether linkage can sometimes be a concern, as it can undergo a retro-Michael reaction, leading to cleavage of the conjugate. rsc.org To address this, various modifications to the maleimide ring have been developed.

Strategies for Maleimide Modification:

| Modification Strategy | Description | Potential Outcome |

| Substitution on the double bond | Introducing substituents, such as bromine or phenyl groups, directly onto the carbon-carbon double bond of the maleimide ring. google.comucl.ac.uk | Can alter the electrophilicity of the double bond, potentially increasing reaction rates and the stability of the resulting thiol adduct. ucl.ac.uk |

| Diels-Alder Protection | The maleimide double bond can participate in a reversible Diels-Alder reaction, for example, with furan (B31954) derivatives. nih.govgenelink.com | This protects the maleimide from degradation or reaction. The active maleimide can be regenerated by a retro-Diels-Alder reaction, often induced by heat, just before its intended use. genelink.combiosyn.com |

| Ring Hydrolysis | At pH values above 8.5, the maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid. thermofisher.com | While often an undesirable side reaction, this property can be exploited to quench excess maleimide reagent at the end of a conjugation reaction. thermofisher.com |

| Thiol Exchange | The thiosuccinimide adduct formed from a thiol-maleimide reaction can potentially react with other free thiols in the environment, such as glutathione (B108866) in vivo. rsc.org | Can lead to the transfer of the conjugated molecule to an unintended target. Modifying the maleimide structure can help create more stable adducts to prevent this. |

These modifications allow for the fine-tuning of the linker's properties to suit specific applications, enhancing the stability and performance of the final bioconjugate.

Derivatization of Carboxylic Acid Groups to Activated Esters (e.g., NHS ester)

The transformation of the terminal carboxylic acid groups of N-Mal-N-bis(PEG4-acid) into activated esters represents a critical step in rendering the molecule reactive towards primary amines. cd-bioparticles.netdcchemicals.com One of the most common and effective methods for this activation is the formation of N-hydroxysuccinimide (NHS) esters. medkoo.comcd-bioparticles.net This derivatization creates a more electrophilic center, facilitating nucleophilic attack by the amino groups of biomolecules to form stable amide bonds. cd-bioparticles.net

The conversion to an NHS ester is typically achieved by reacting N-Mal-N-bis(PEG4-acid) with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). cd-bioparticles.net These carbodiimides activate the carboxylic acid, allowing for its efficient reaction with NHS to yield the desired N-Mal-N-bis(PEG4-NHS ester). The resulting NHS ester is a versatile reagent for bioconjugation, readily reacting with primary amines on proteins, peptides, or other molecules in aqueous buffers at a slightly alkaline pH (typically 7.2-8.5). medkoo.com

The maleimide group on the parent molecule remains intact during this process and is available for subsequent or simultaneous reaction with thiol groups, which typically occurs at a slightly lower pH range of 6.5-7.5. broadpharm.com This dual reactivity allows for a two-step conjugation strategy, where the NHS ester can first be reacted with an amine-containing molecule, followed by the reaction of the maleimide with a thiol-containing molecule, or vice versa.

Table 1: Reaction Parameters for NHS Ester and Maleimide Conjugations

| Feature | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |

| Reactive Group | Primary Amines (-NH2) | Thiols/Sulfhydryls (-SH) |

| pH Range | 7.2–8.5 | 6.5–7.5 broadpharm.com |

| Resulting Bond | Amide | Thioether broadpharm.com |

| Common Coupling Agents | EDC, DCC cd-bioparticles.net | Not applicable |

Alterations in PEG Chain Length and Architecture

Varying PEG Chain Length:

The length of the PEG chains can be readily modified during the synthesis of the parent molecule. Instead of using a PEG4 unit, PEGs with different numbers of repeating ethylene (B1197577) glycol units can be incorporated. For instance, analogs such as N-Mal-N-bis(PEG2-acid) are commercially available, indicating the feasibility of synthesizing these linkers with shorter PEG chains. hodoodo.com Conversely, longer PEG chains can be introduced to increase the hydrophilicity and hydrodynamic volume of the resulting conjugate. aatbio.commdpi.com Research has shown that the length of the PEG linker can critically affect the properties of antibody-drug conjugates, with insufficient length potentially leading to reduced efficacy due to steric hindrance. nih.gov

Modifying PEG Architecture:

Beyond linear alterations, the architecture of the PEG linker can also be designed to be more complex. Branched or "Y-shaped" PEG derivatives are a notable example. jenkemusa.com These structures consist of multiple PEG chains attached to a central core. jenkemusa.cominterchim.fr This branched architecture can offer advantages such as a more significant increase in hydrodynamic size compared to a linear PEG of the same molecular weight. jenkemusa.com

The synthesis of such branched structures can be achieved through various methods, including the use of photocrosslinkers to create bridges between linear PEG chains or by building the molecule from a central, multi-functional core. researchgate.net For example, a trifunctional linker, N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester), incorporates a maleimide group and two NHS esters, demonstrating a more complex, branched design. broadpharm.com These advanced architectures allow for the attachment of multiple molecules, which can be advantageous in applications like the development of antibody-drug conjugates or PROTACs. nih.govmedchemexpress.commybiosource.com

Table 2: Examples of N-Mal-N-bis(PEG-acid) Analogs with Varied PEG Chains

| Compound Name | Number of PEG Units | Architectural Notes |

| N-Mal-N-bis(PEG2-acid) | 2 | Shorter linear PEG chains hodoodo.com |

| N-Mal-N-bis(PEG4-acid) | 4 | Parent compound dcchemicals.combroadpharm.com |

| N-(Mal-PEG4-carbonyl)-N-bis(PEG4-acid) | 4 per arm | Branched structure with an additional PEG4 on the maleimide arm broadpharm.com |

| Mal-N-bis(PEG4-C2-acid) | 4 | PROTAC linker variant medchemexpress.commybiosource.com |

Chemical Reactivity and Reaction Mechanisms of N Mal N Bis Peg4 Acid

Maleimide-Thiol Conjugation Chemistry

The maleimide (B117702) group is a highly reactive Michael acceptor, exhibiting a strong and selective affinity for thiol (sulfhydryl) groups. This reactivity is the cornerstone of its utility in bioconjugation, particularly for targeting cysteine residues in proteins and peptides.

Reaction Kinetics and pH Dependence

The conjugation of maleimides to thiols proceeds via a Michael addition mechanism. The reaction rate is highly dependent on the pH of the medium, as the reactive species is the thiolate anion (S-). axispharm.comresearchgate.net Therefore, the reaction kinetics are significantly influenced by the pKa of the thiol group and the pH of the reaction buffer.

The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5. axispharm.com Within this range, the thiol is sufficiently deprotonated to the more nucleophilic thiolate anion, facilitating a rapid reaction with the electron-deficient double bond of the maleimide ring. At pH values below 6.5, the concentration of the thiolate anion decreases, leading to a slower reaction rate. Conversely, at pH values above 7.5, competing side reactions, such as the hydrolysis of the maleimide ring and the reaction with primary amines (e.g., lysine (B10760008) residues in proteins), become more prevalent. researchgate.net

The reaction between maleimides and thiols is generally fast, with second-order rate constants typically ranging from 100 to 1000 M⁻¹s⁻¹ at neutral pH. researchgate.net This rapid kinetic profile allows for efficient conjugation under mild conditions.

Table 1: Representative Second-Order Rate Constants for Maleimide-Thiol Conjugation

| Thiol Compound | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Glutathione (B108866) | 7.4 | 595 ± 30 | nih.gov |

| Cysteine Derivative | Neutral | ~10² - 10⁴ | nih.govacs.org |

| Carbonylacrylic Reagent | - | 40.2 | nih.gov |

| N-methylated vinylpyridine | - | 18.2 | nih.gov |

This table presents representative data for maleimide-thiol reactions and may not be specific to N-Mal-N-bis(PEG4-acid).

Thioether Bond Formation and Stability

The reaction between a maleimide and a thiol results in the formation of a stable covalent thioether bond within a succinimidyl ring structure. uts.edu.au This bond is generally considered stable under most physiological conditions. uu.nl

However, the stability of the thioether linkage can be compromised under certain conditions. One potential pathway for degradation is the retro-Michael reaction, where the thioether bond can reverse, leading to the release of the conjugated thiol and the regeneration of the maleimide. nih.gov This process is more likely to occur in the presence of other thiols, such as glutathione, which is abundant in the intracellular environment. nih.gov The rate of this retro-Michael reaction is influenced by the specific structure of the maleimide conjugate. nih.gov

Another consideration for the stability of the conjugate, particularly when dealing with N-terminal cysteine peptides, is the potential for an intramolecular rearrangement to form a thiazine (B8601807) derivative. acs.orgrsc.org This rearrangement is pH-dependent, with increased rates observed at basic pH. acs.orgrsc.org

Table 2: Representative Stability Data for Maleimide-Thiol Conjugates

| Conjugate Type | Condition | Half-life (t₁/₂) | Observation | Reference |

|---|---|---|---|---|

| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | Hydrolysis | ucl.ac.uk |

| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | Hydrolysis | ucl.ac.uk |

| Succinimide thioether | In presence of glutathione | 20 - 80 hours | Retro-Michael reaction | nih.gov |

| Commercial PEG bis-maleimide conjugate | PBS (pH 7.4), 2 mM glutathione, 37°C | < 7 days | Significant deconjugation | acs.org |

This table presents representative data and may not be specific to N-Mal-N-bis(PEG4-acid).

Specificity and Selectivity in Thiol-Containing Biomolecules

One of the primary advantages of maleimide chemistry is its high selectivity for thiol groups over other nucleophilic functional groups present in biomolecules, such as amines and hydroxyls, particularly within the optimal pH range of 6.5-7.5. axispharm.com In proteins, this selectivity allows for the specific targeting of cysteine residues. mdpi.com

The high reactivity of maleimides towards thiols is approximately 1,000 times faster than their reaction with amines at neutral pH. axispharm.com This chemoselectivity is crucial for site-specific modification of proteins, enabling the creation of well-defined bioconjugates. It is important to note that disulfide bonds between cysteine residues are unreactive towards maleimides and must be reduced to free thiols prior to conjugation. mdpi.com

Carboxylic Acid Activation and Amide Bond Formation

The two terminal carboxylic acid groups of N-Mal-N-bis(PEG4-acid) provide additional conjugation handles. These groups can be reacted with primary amines to form stable amide bonds, a reaction that requires the activation of the carboxylic acid.

Role of Activating Agents (e.g., EDC, HATU, DCC)

Direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally unfavorable and requires harsh conditions. Therefore, activating agents are employed to convert the carboxylic acid into a more reactive intermediate.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that is commonly used to activate carboxylic acids. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is susceptible to hydrolysis, which can be minimized by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with a primary amine to form an amide bond. researchgate.net

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is another highly efficient coupling reagent, particularly favored in peptide synthesis. creativepegworks.com HATU activates carboxylic acids by forming an OAt-active ester, which readily reacts with primary amines. creativepegworks.com It is often used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). creativepegworks.com

N,N'-Dicyclohexylcarbodiimide (DCC) is a carbodiimide that functions similarly to EDC but is primarily used in non-aqueous organic solvents due to the insolubility of its dicyclohexylurea (DCU) byproduct. luxembourg-bio.com

Mechanism of Amide Linkage Formation with Primary Amines

The formation of an amide bond using an activating agent generally proceeds through a two-step mechanism:

Activation of the Carboxylic Acid: The activating agent (e.g., EDC, HATU) reacts with the carboxylic acid of N-Mal-N-bis(PEG4-acid) to form a reactive intermediate. In the case of EDC/NHS, an NHS ester is formed. researchgate.net With HATU, an OAt-active ester is generated. creativepegworks.com

Nucleophilic Attack by the Amine: The primary amine then acts as a nucleophile, attacking the carbonyl carbon of the activated ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the leaving group (e.g., NHS, HOAt). uu.nl

The efficiency of amide bond formation can be influenced by factors such as the choice of activating agent, solvent, pH, and the nature of the amine.

Table 3: Representative Yields for Amide Bond Formation with PEG-Carboxylic Acids

| Activating Agent | Substrates | Yield | Reference |

|---|---|---|---|

| EDC/NHS | Hyaluronic acid and various amines | 22% (for Glycine ethyl ester) | luxembourg-bio.com |

| DMTMM | Hyaluronic acid and various amines | 53% (for Glycine ethyl ester) | luxembourg-bio.com |

| EDC | Cinnamic acid derivatives and amines | 56.8 - 96.2% | researchgate.net |

| HATU | Penultimate residue to resin-bound aldehyde | Good yields | nih.gov |

This table presents representative data for amide bond formation and may not be specific to N-Mal-N-bis(PEG4-acid).

Advanced Bioconjugation and Functionalization Strategies Employing N Mal N Bis Peg4 Acid

Heterobifunctional Linker Applications in Protein and Peptide Conjugation

N-Mal-N-bis(PEG4-acid) is instrumental in the conjugation of proteins and peptides, a critical process for developing targeted therapeutics and diagnostic agents. axispharm.com The maleimide (B117702) group reacts specifically with thiol groups, such as those on cysteine residues, while the carboxylic acid groups can be activated to form stable amide bonds with primary amines, like those on lysine (B10760008) residues. cd-bioparticles.netbroadpharm.com This dual reactivity enables the creation of complex biomolecular constructs.

Sequential conjugation is a key strategy that leverages the different reactivity of the functional groups on N-Mal-N-bis(PEG4-acid) to create well-defined bioconjugates. This step-wise approach minimizes the formation of undesirable byproducts.

A typical sequential protocol involves two main steps:

Thiol-Maleimide Coupling: The maleimide group of the linker is first reacted with a thiol-containing molecule (e.g., a cysteine-containing peptide or protein). This reaction is highly specific and proceeds efficiently at a pH range of 6.5-7.5, forming a stable thioether bond. broadpharm.com

Amine-Carboxylic Acid Coupling: Following the initial conjugation, the two terminal carboxylic acid groups are activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The activated linker can then react with primary amine groups on a second biomolecule to form stable amide bonds. cd-bioparticles.net

This sequential approach allows for the controlled assembly of, for example, an antibody-peptide conjugate, where the peptide is first attached to the linker via its thiol group, and the resulting complex is then conjugated to an antibody through its lysine residues.

A study on site-specific albumination of a therapeutic protein utilized a related heterobifunctional linker, DBCO-PEG4-MAL, to conjugate human serum albumin (HSA) to a protein variant. The maleimide group of the linker was first reacted with the free cysteine on HSA, followed by conjugation to the protein. This highlights the utility of sequential reactions in creating defined protein-protein conjugates. nih.gov

The branched nature of N-Mal-N-bis(PEG4-acid) is particularly advantageous for multi-component bioconjugation, allowing for the attachment of multiple molecules to a single scaffold. This is especially relevant in the development of constructs like antibody-drug conjugates (ADCs), where a higher drug-to-antibody ratio (DAR) can enhance therapeutic efficacy. axispharm.comfujifilm.com

The two carboxylic acid groups on the linker can be used to attach two separate molecules, which can be the same or different, to a single thiol-containing biomolecule. This "two-in-one" approach simplifies the design of complex conjugates. For instance, two drug molecules can be conjugated to the linker first, and the resulting drug-linker complex can then be attached to a thiol-containing antibody.

| Parameter | Description | Relevance in Multi-component Conjugation | Reference |

| Linker Architecture | Branched PEG derivative with one maleimide and two carboxylic acid termini. | Enables the attachment of up to two molecules per thiol site on a protein. | cd-bioparticles.net |

| Reaction Specificity | Maleimide reacts with thiols; activated carboxylic acids react with amines. | Allows for controlled, site-specific conjugation, minimizing heterogeneity. | broadpharm.com |

| Solubility | The PEG spacer enhances the aqueous solubility of the conjugate. | Crucial for handling hydrophobic drugs and preventing aggregation of the final conjugate. | axispharm.com |

| Drug-to-Antibody Ratio (DAR) | The number of drug molecules conjugated to a single antibody. | The branched structure facilitates a higher DAR, potentially increasing therapeutic potency. | axispharm.com |

Sequential Conjugation Protocols

Conjugation with Oligonucleotides and Nucleic Acid Analogs

The application of N-Mal-N-bis(PEG4-acid) extends to the conjugation of oligonucleotides and their analogs, which is a rapidly growing field for therapeutic and diagnostic purposes. axispharm.comnih.gov Covalently attaching oligonucleotides to other molecules can improve their cellular uptake, stability, and targeting capabilities. nih.govnih.gov

In a typical strategy, a thiol-modified oligonucleotide is reacted with the maleimide group of N-Mal-N-bis(PEG4-acid). The resulting oligonucleotide-linker conjugate, now bearing two carboxylic acid groups, can then be coupled to amine-containing molecules such as peptides, proteins, or other functional moieties. This modular approach allows for the separate synthesis and optimization of the oligonucleotide and the molecule to be conjugated. nih.gov

The development of antibody-oligonucleotide conjugates, for instance, combines the target specificity of antibodies with the signal amplification potential of nucleic acids, enabling highly sensitive bioassays. researchgate.net

Functionalization of Nanomaterials and Surfaces

The unique properties of N-Mal-N-bis(PEG4-acid) also make it a valuable reagent for the functionalization of nanomaterials and surfaces, creating bio-inspired interfaces for a variety of applications. axispharm.combiochempeg.com

N-Mal-N-bis(PEG4-acid) can be used to create functional coatings on various materials. For instance, a surface can be first modified to introduce thiol groups. The maleimide end of the linker can then be covalently attached to this thiolated surface. This leaves the two carboxylic acid groups exposed, creating a surface that can be further functionalized by coupling with amine-containing biomolecules.

This strategy is employed to:

Enhance Biocompatibility: The PEG component of the linker can reduce non-specific protein adsorption on surfaces. science.gov

Introduce Specific Functionality: The terminal carboxylic acids provide reactive sites for the covalent attachment of proteins, peptides, or other ligands to create bioactive surfaces. cd-bioparticles.net

For example, gold nanoparticles (AuNPs) can be functionalized with thiolated molecules and then reacted with N-Mal-N-bis(PEG4-acid). The resulting AuNPs can then be conjugated with targeting ligands or therapeutic agents for applications in drug delivery and diagnostics. nih.gov

| Material | Surface Modification | Conjugation with N-Mal-N-bis(PEG4-acid) | Resulting Functionality | Reference |

| Gold Nanoparticles | Thiolation | Maleimide-thiol reaction | Carboxylic acid-terminated nanoparticles for further bioconjugation | nih.gov |

| Silica (B1680970) Nanoparticles | Amination followed by thiolation | Maleimide-thiol reaction | Bioactive surface for cell targeting or sensing | nih.gov |

| Polymer Surfaces | Plasma treatment to introduce functional groups | Covalent attachment via maleimide or activated acids | Improved biocompatibility and specific cell adhesion | axispharm.com |

Creating well-defined bio-interfaces is crucial for studying cell-surface interactions and mimicking the cellular microenvironment in vitro. acs.org N-Mal-N-bis(PEG4-acid) can be used to immobilize biomolecules onto surfaces with controlled density and orientation.

For example, a glass or polymer surface can be functionalized with thiol groups and then coated with the linker. Specific cell-adhesion peptides (e.g., RGD) containing an N-terminal amine can then be covalently attached to the carboxylic acid groups. This creates a surface that can selectively promote the adhesion and growth of certain cell types, providing a valuable tool for cell biology research and tissue engineering.

The ability to create patterned surfaces with specific biomolecules is also of great interest. acs.org By using techniques like microcontact printing to create regions of thiol-functionalized surfaces, N-Mal-N-bis(PEG4-acid) can be selectively attached, followed by the immobilization of biomolecules in a defined pattern. This allows for the study of cellular responses to spatially organized cues.

Surface Grafting and Coating Methodologies

Development of Branched Linkers for High-Density Conjugation

The pursuit of enhanced efficacy in targeted therapies, such as antibody-drug conjugates (ADCs), has driven the development of sophisticated linker technologies. A key strategy in this field is the use of branched linkers to increase the density of conjugated molecules, such as therapeutic payloads, on a single biomolecule. This approach allows for the attachment of multiple payload molecules at a single conjugation site, achieving higher drug-to-antibody ratios (DARs) than is possible with traditional linear linkers. axispharm.com An exemplary reagent in this class is N-Mal-N-bis(PEG4-acid) , a branched linker designed for high-density and site-specific bioconjugation. cd-bioparticles.netbroadpharm.com

The unique architecture of N-Mal-N-bis(PEG4-acid) is central to its function. It is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) derivative. cd-bioparticles.net The structure features a single maleimide group at one terminus and two separate PEG4 arms, each terminating in a carboxylic acid group. broadpharm.com This configuration enables a dual-stage, orthogonal conjugation strategy.

The conjugation process leverages the specific reactivity of its functional groups:

Thiol-Specific Conjugation : The maleimide group reacts specifically and efficiently with sulfhydryl (thiol) groups (-SH), such as those on cysteine residues of proteins or peptides. broadpharm.com This reaction typically proceeds at a pH range of 6.5-7.5 to form a stable thioether bond, anchoring the linker to the target biomolecule. broadpharm.com

Amine-Reactive Conjugation : The two terminal carboxylic acid groups can be activated (e.g., using EDC or HATU) to react with primary amine groups (-NH2) on payload molecules. cd-bioparticles.netbroadpharm.com This allows for the covalent attachment of two separate molecules via stable amide bonds. cd-bioparticles.net

This branched design fundamentally allows a single thiol site on a protein to serve as an anchor point for two payload molecules, effectively doubling the conjugation density compared to a linear linker. The integrated PEG4 spacers also enhance the water solubility of the entire conjugate, which can mitigate aggregation issues often associated with conjugating hydrophobic drugs at high ratios. axispharm.comaxispharm.com

Detailed Research Findings

Research in bioconjugation highlights the advantages of branched architectures like that of N-Mal-N-bis(PEG4-acid). The multi-arm PEG structure is particularly effective for conjugating hydrophobic molecules, as it improves solubility and can lead to more reliable and accurate experimental outcomes by reducing non-specific binding. axispharm.com The ability to achieve a higher DAR without promoting aggregation is a significant advantage over conventional linear linkers. axispharm.com While linear linkers like Mal-PEG4-acid facilitate a 1:1 conjugation ratio (one payload per attachment site), branched linkers like N-Mal-N-bis(PEG4-acid) enable a 1:2 ratio, enhancing the potential potency of the resulting bioconjugate. biochempeg.com

The tables below provide detailed properties of the linker and illustrate its utility in achieving high-density conjugation.

Table 1: Chemical Properties of N-Mal-N-bis(PEG4-acid)

| Property | Value | Source |

|---|---|---|

| Chemical Name | N-Mal-N-bis(PEG4-acid) | broadpharm.com |

| Molecular Formula | C29H48N2O15 | broadpharm.com |

| Molecular Weight | 664.7 g/mol | axispharm.combroadpharm.com |

| CAS Number | 2100306-52-1 | broadpharm.com |

| Reactive Group 1 | Maleimide | cd-bioparticles.netbroadpharm.com |

| Reactive Group 2 | Carboxylic Acid (x2) | cd-bioparticles.netbroadpharm.com |

| Reactivity 1 | Reacts with thiol groups (-SH) | broadpharm.com |

| Reactivity 2 | Reacts with amine groups (-NH2) following activation | cd-bioparticles.netbroadpharm.com |

Table 2: Comparison of Linear vs. Branched Linker Conjugation

| Feature | Linear Linker (e.g., Mal-PEG4-acid) | Branched Linker (N-Mal-N-bis(PEG4-acid)) |

|---|---|---|

| Structure | Single chain with one reactive group at each end. biochempeg.com | A central branching point with one thiol-reactive group and two payload-reactive groups. cd-bioparticles.net |

| Thiol Attachment Sites | 1 | 1 |

| Payload Attachment Sites | 1 | 2 |

| Conjugation Ratio (Payload:Linker) | 1:1 | 2:1 |

| Primary Application | Standard bioconjugation, PEGylation. biochempeg.com | High-density conjugation for ADCs and other advanced bioconjugates. axispharm.com |

| Conjugation Efficiency | The maleimide group provides high specificity and efficiency for coupling to thiol-containing biomolecules. axispharm.com | Allows for precise and controlled construction of complex bioconjugates. |

Applications of N Mal N Bis Peg4 Acid in Chemical Biology and Materials Science

Role in Proteolysis-Targeting Chimeras (PROTACs) Synthesis

The development of proteolysis-targeting chimeras (PROTACs) represents a novel therapeutic strategy that induces the degradation of specific proteins. sigmaaldrich.comnih.gov N-Mal-N-bis(PEG4-acid) and its derivatives serve as key building blocks in the synthesis of these heterobifunctional molecules. medchemexpress.comtargetmol.commedchemexpress.commybiosource.com

PROTAC Linker Design Principles and N-Mal-N-bis(PEG4-acid) Integration

PROTACs are composed of two distinct ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.commedchemexpress.commybiosource.com The linker's composition and length are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

N-Mal-N-bis(PEG4-acid) is a valuable component in PROTAC linker design due to its defined chemical structure and versatile conjugation capabilities. targetmol.comtargetmol.cn The maleimide (B117702) group can react specifically with thiol groups, such as those on cysteine residues of a protein or a ligand. broadpharm.com The two carboxylic acid groups provide attachment points for a second ligand, often the one that binds to the E3 ligase, through amide bond formation. broadpharm.comcd-bioparticles.net The PEG4 spacer enhances the solubility and can modulate the distance and orientation between the two ligands, which is a key parameter for optimizing PROTAC activity. axispharm.com

Derivatives of this compound, such as N-Mal-N-bis(PEG4-NH-Boc) and N-Mal-N-bis(PEG4-NHS ester), offer alternative strategies for PROTAC synthesis. medchemexpress.commedchemexpress.com The Boc-protected amine derivative allows for controlled, sequential conjugation, while the NHS ester provides a reactive group for direct coupling to amine-containing molecules. medchemexpress.combroadpharm.com

Modulation of Protein Degradation Pathways In Vitro

The integration of N-Mal-N-bis(PEG4-acid) and its analogs into PROTACs allows for the systematic investigation of protein degradation in cellular models. By synthesizing libraries of PROTACs with varying linker lengths and compositions, researchers can study how these modifications affect the rate and extent of target protein degradation in vitro. precisepeg.com These studies are crucial for understanding the structure-activity relationships of PROTACs and for the rational design of more potent and selective protein degraders. core.ac.uk

For instance, the use of N-Mal-N-bis(PEG4-acid) as a scaffold enables the creation of PROTACs that can be tested in cell-based assays to quantify the reduction of a target protein's levels. core.ac.uk This allows for the determination of key parameters such as the degradation concentration (DC50) and the maximum degradation (Dmax) for a given PROTAC.

Development of Advanced Research Probes and Imaging Agents (excluding in vivo human imaging)

The unique chemical properties of N-Mal-N-bis(PEG4-acid) make it a valuable tool for the development of sophisticated probes for research and imaging applications outside of the human body.

Fluorescent and Affinity Tagging Methodologies

The maleimide group of N-Mal-N-bis(PEG4-acid) can be used to attach the linker to a protein of interest via a cysteine residue. broadpharm.com The two carboxylic acid groups can then be conjugated to reporter molecules, such as fluorescent dyes or affinity tags (e.g., biotin). cd-bioparticles.netbroadpharm.com This allows for the specific labeling of proteins for visualization in fluorescence microscopy or for purification using affinity chromatography.

Derivatives like N-Mal-N-bis(PEG4-NHS ester) can also be employed for these purposes, offering an alternative conjugation strategy for proteins or other molecules that contain primary amines. broadpharm.com This dual reactivity enables the creation of bifunctional probes that can simultaneously interact with two different molecular targets.

Applications in Cellular and Subcellular Studies (in vitro)

In in vitro cellular and subcellular studies, probes synthesized using N-Mal-N-bis(PEG4-acid) can be used to investigate a variety of biological processes. For example, a fluorescently labeled protein can be tracked within a cell to study its localization and trafficking. acs.org Affinity-tagged proteins can be used to pull down interacting partners, helping to elucidate protein-protein interaction networks.

The PEG component of the linker can improve the solubility and reduce non-specific binding of the resulting probes, leading to clearer and more reliable experimental results. axispharm.com

Contribution to Drug Delivery System Development (focus on linker properties and system design)

N-Mal-N-bis(PEG4-acid) and its derivatives are instrumental in the design of advanced drug delivery systems, particularly in the context of antibody-drug conjugates (ADCs) and nanoparticle-based carriers. cd-bioparticles.netaxispharm.comaxispharm.com The linker's properties are crucial for the stability, solubility, and release characteristics of the conjugated drug.

The branched nature of N-Mal-N-bis(PEG4-acid) allows for a higher drug-to-antibody ratio (DAR) in ADCs without inducing aggregation, a common issue with linear linkers. axispharm.com The maleimide group provides a stable attachment point to the antibody, while the two carboxylic acid groups can be used to conjugate two molecules of a therapeutic agent. broadpharm.comcd-bioparticles.net This can enhance the potency of the ADC.

In nanoparticle-based drug delivery systems, N-Mal-N-bis(PEG4-acid) can be used to functionalize the surface of nanoparticles. acs.org The PEG linker can improve the biocompatibility and circulation time of the nanoparticles, while the reactive groups can be used to attach targeting ligands or therapeutic payloads. nih.gov This allows for the development of targeted drug delivery systems that can selectively deliver their cargo to diseased cells or tissues.

Below is a table summarizing the key properties and applications of N-Mal-N-bis(PEG4-acid) and its derivatives.

| Compound | Key Features | Primary Applications |

| N-Mal-N-bis(PEG4-acid) | Maleimide group for thiol conjugation; two carboxylic acid groups for amine conjugation; branched PEG4 spacer. broadpharm.comcd-bioparticles.net | PROTAC synthesis, bioconjugation, drug delivery system development. medchemexpress.comcd-bioparticles.net |

| N-Mal-N-bis(PEG4-NH-Boc) | Maleimide group; two Boc-protected amine groups; PEG4 spacer. medchemexpress.com | Sequential PROTAC synthesis, controlled bioconjugation. medchemexpress.com |

| N-Mal-N-bis(PEG4-NHS ester) | Maleimide group for thiol conjugation; two NHS ester groups for amine conjugation; PEG4 spacer. broadpharm.com | Protein conjugation, ADC development, molecular imaging probes. broadpharm.com |

Design of Linker-Payload Mimics for Analytical Studies

Hydrophobic payloads, such as the potent anticancer agent maytansinoid, often pose a challenge as they can induce aggregation when conjugated to antibodies, particularly at high drug-to-antibody ratios. researchgate.net Hydrophilic linkers containing PEG chains are synthesized to counteract this hydrophobicity. researchgate.net By creating and studying mimics where a payload is attached to a hydrophilic linker like N-Mal-N-bis(PEG4-acid), researchers can analyze key characteristics such as solubility, stability, and aggregation tendency. These studies often compare conjugates made with hydrophilic PEG-containing linkers against those made with more traditional, hydrophobic linkers. researchgate.net The findings from these analytical evaluations provide crucial insights into selecting the optimal linker to improve the therapeutic window of an ADC, ensuring the final conjugate remains soluble and retains its binding affinity. researchgate.net

| Property | Hydrophobic Linker (e.g., SMCC, SPDB) | Hydrophilic Linker (e.g., PEG-containing) | Reference |

|---|---|---|---|

| Aggregation Tendency | Higher, especially with hydrophobic payloads | Reduced, allows for conjugation of hydrophobic payloads | researchgate.net |

| Achievable DAR | Limited due to aggregation risk | Higher DAR possible without inducing aggregation | researchgate.net |

| Solubility | Can be poor depending on payload | Enhanced aqueous solubility | axispharm.comresearchgate.net |

| In Vitro Selectivity | Standard | Can display a wider selectivity window | researchgate.net |

Influence on Drug-to-Antibody Ratio (DAR) in Conjugate Systems

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules attached to a single antibody. nih.gov While a higher DAR can increase the potency of an ADC, it often comes at the cost of increased hydrophobicity, which can lead to aggregation, poor pharmacokinetics, and reduced efficacy in vivo. aacrjournals.orgresearchgate.net

The use of hydrophilic linkers, such as N-Mal-N-bis(PEG4-acid), is a key strategy to overcome this limitation. The PEG component of the linker significantly increases the hydrophilicity of the entire linker-payload complex. researchgate.net This enhanced water solubility makes it possible to attach a greater number of hydrophobic drug molecules to the antibody (i.e., achieve a higher DAR) without the detrimental effects of aggregation or loss of antibody affinity. researchgate.net Research has demonstrated that antibody-maytansinoid conjugates constructed with hydrophilic, PEG-containing linkers could be prepared at a higher DAR compared to those using conventional hydrophobic linkers like SPDB and SMCC, without triggering aggregation. researchgate.net This ability to increase the payload delivery capacity while maintaining favorable biophysical properties is a significant advantage in the design of next-generation ADCs. unimib.it

Engineering of Polymeric and Supramolecular Materials

Beyond its use in bioconjugation, the distinct chemical functionalities of N-Mal-N-bis(PEG4-acid) make it a valuable component for the bottom-up construction of advanced polymeric and supramolecular materials. medchemexpress.com Its ability to connect different molecular entities through distinct chemical reactions allows for the precise engineering of materials with tailored properties for various research applications.

Crosslinking and Polymerization Reactions

N-Mal-N-bis(PEG4-acid) functions as a heterobifunctional crosslinking agent. cd-bioparticles.net Its maleimide group undergoes a specific and efficient Michael-type addition reaction with thiol groups, while its two carboxylic acid groups can be activated to react with primary amines to form amide bonds. broadpharm.comresearchgate.net This dual reactivity enables the crosslinking of diverse polymer chains and the functionalization of surfaces. For instance, it can be used to link a thiol-functionalized polymer to a surface or nanoparticle decorated with primary amines. The presence of two carboxylic acid groups also allows for its use as a branching monomer in polymerization reactions, such as in the synthesis of polyamides through reaction with diamine monomers, leading to the formation of branched or crosslinked polymer networks.

| Functional Group | Reactive Partner | Reaction Type | Resulting Bond | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Maleimide | Thiol (-SH) | Michael Addition | Thioether | pH 6.5 - 7.5 | broadpharm.com |

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amidation | Amide | Requires activator (e.g., EDC, HATU) | cd-bioparticles.netbroadpharm.com |

Formation of Hydrogels and Biocompatible Scaffolds for Research

Hydrogels are three-dimensional, water-swollen polymer networks that are extensively investigated as scaffolds in tissue engineering and as matrices for controlled drug delivery due to their biocompatibility and structural similarity to the natural extracellular matrix. nih.govresearchgate.net PEG-based hydrogels are particularly popular because they are biocompatible, non-immunogenic, and their physical properties can be readily tuned. researchgate.net

Analytical and Spectroscopic Characterization of N Mal N Bis Peg4 Acid and Its Conjugates

Chromatographic Techniques for Purity and Conjugation Efficiency Assessment

Chromatographic methods are indispensable for separating and quantifying the components of complex mixtures, making them ideal for analyzing the purity of the N-Mal-N-bis(PEG4-acid) linker and the efficiency of its conjugation to biomolecules, such as antibodies.

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Size Exclusion Chromatography (SEC) is the standard method for the detection and quantification of aggregates in therapeutic protein solutions, a critical quality attribute that can impact both the efficacy and safety of a biopharmaceutical. shimadzu.combiopharminternational.com SEC separates molecules based on their hydrodynamic volume, where larger molecules like aggregates elute before the monomeric protein. biopharminternational.comamericanpharmaceuticalreview.com

When analyzing antibody-drug conjugates (ADCs), which often feature PEG linkers, secondary interactions between the ADC and the stationary phase can occur, potentially leading to poor separation. shimadzu.com To mitigate these effects, optimization of the mobile phase, for example by adding salts or organic solvents, is often necessary. shimadzu.com The use of inert column materials and hardware, such as PEEK-lined stainless steel, can also help to prevent sample adsorption. lcms.cz

SEC can be coupled with other detection methods like multi-angle light scattering (SEC-MALS) to provide more comprehensive characterization, including information on oligomeric state, conjugate composition, and aggregate size and abundance. wyatt.com

Table 2: SEC Parameters for Aggregate Analysis of Protein Conjugates

| Parameter | Typical Conditions | Purpose | Reference |

| Stationary Phase | Porous silica (B1680970) or polymer beads (e.g., diol-coated silica) | Separation based on size; inert surface minimizes secondary interactions. | biopharminternational.com |

| Mobile Phase | Aqueous buffer, often with added salts (e.g., 150 mM NaCl) or organic solvents (e.g., acetonitrile) | To elute proteins and suppress non-specific interactions. | shimadzu.com |

| Flow Rate | 0.3 - 1.0 mL/min | To ensure proper separation without causing excessive pressure. | biopharminternational.com |

| Detection | UV (214 nm or 280 nm), MALS, Native MS | To quantify protein and aggregates; to determine molecular weight and composition. | biopharminternational.comlcms.czwyatt.com |

| Column Pore Size | ~300 Å for mAbs and their aggregates | To allow for effective separation of monomers from aggregates and fragments. | biopharminternational.com |

Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination

During HIC analysis, ADCs are loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions between the protein and the stationary phase. smatrix.com A decreasing salt gradient is then used to elute the different species, with the unconjugated antibody eluting first, followed by ADCs with increasing numbers of conjugated drugs (DAR 2, DAR 4, etc.). springernature.comnih.govsmatrix.com The area of each peak in the chromatogram corresponds to the relative abundance of that species, allowing for the calculation of the average DAR. springernature.comnih.gov

The choice of stationary phase, salt type, and the use of organic modifiers can significantly influence the separation. smatrix.com HIC can also resolve positional isomers of ADCs with the same DAR, providing a detailed profile of the conjugation heterogeneity. tandfonline.com

Table 3: HIC for DAR Determination of Cysteine-Linked ADCs

| Feature | Description | Reference |

| Principle | Separation based on increasing hydrophobicity with higher drug load. | springernature.comnih.gov |

| Elution Order | Unconjugated antibody (least hydrophobic) elutes first, followed by species with increasing DAR. | springernature.comnih.gov |

| Mobile Phase | High concentration of a chaotropic salt (e.g., ammonium (B1175870) sulfate) in the loading buffer, with a decreasing salt gradient for elution. | tosohbioscience.comsmatrix.com |

| Data Analysis | The weighted average DAR is calculated from the percentage peak area of each drug-loaded species. | springernature.comnih.gov |

| Applications | Determination of average DAR, drug load distribution, and resolution of positional isomers. | smatrix.comtandfonline.com |

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques provide invaluable information about the molecular structure and can be used to confirm the successful conjugation and to monitor the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N-Mal-N-bis(PEG4-acid) and for confirming its conjugation to other molecules. ¹H NMR is particularly useful for identifying the characteristic signals of the PEG chain, the maleimide (B117702) group, and the acid termini.

The successful modification of a molecule with a maleimide group can be confirmed by the appearance of a characteristic singlet peak for the maleimide protons, typically around 6.8 ppm. nih.gov The subsequent reaction of the maleimide with a thiol-containing molecule can be monitored by the reduction or disappearance of this peak. nih.gov

For PEGylated compounds, ¹H NMR can be used to determine the yield of conjugation and the purity of the polymer. nih.gov The chemical shift of protons adjacent to the site of conjugation will change, allowing for quantification by comparing the integration of the shifted peak to a stable reference peak within the polymer chain. nih.gov For example, the conjugation of a carboxylate to a PEG chain via an ester linkage results in a downfield shift of the adjacent methylene (B1212753) protons. nih.gov

Table 4: Representative ¹H NMR Chemical Shifts for Maleimide-PEG Structures

| Functional Group | Approximate Chemical Shift (ppm) | Observation | Reference |

| Maleimide Protons | ~6.8 | Disappears or reduces upon reaction with a thiol. | nih.gov |

| PEG Methylene Protons (-CH₂-O-) | ~3.6 | Main repeating unit of the PEG chain. | nih.gov |

| Methylene Protons adjacent to Ester Linkage | ~4.2 | Downfield shift upon ester formation. | nih.gov |

| Methyl Protons of mPEG | ~3.4 | Can be used as a reference signal. | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Conjugate Confirmation

Mass Spectrometry (MS) is an essential technique for confirming the molecular weight of N-Mal-N-bis(PEG4-acid) and for verifying its successful conjugation to biomolecules like antibodies. enovatia.com For ADCs, MS is used to determine the mass of the intact conjugate, which directly provides information about the number of drug-linkers attached, thus confirming the DAR. enovatia.com

Electrospray ionization (ESI) is a common MS technique used for the analysis of large biomolecules like ADCs. enovatia.com Often, MS is coupled with a liquid chromatography system (LC-MS) to separate the different ADC species before mass analysis. nih.gov This allows for the individual characterization of different drug-loaded forms and their isomers. tandfonline.com

For complex ADCs, especially those linked via cysteine residues that can be labile, native SEC-MS is a valuable approach. lcms.czsciex.com This technique preserves the non-covalent structure of the ADC during analysis, allowing for accurate mass measurement of the intact conjugate and direct determination of the DAR. sciex.com In some cases, a "middle-down" approach may be used, where the ADC is partially fragmented before MS analysis to localize the site of conjugation. nih.gov

Table 5: Mass Spectrometry Approaches for ADC Characterization

| Technique | Method | Information Obtained | Reference |

| LC-MS | Reversed-phase LC coupled with MS | Molecular weight of light and heavy chains with different drug loads, DAR calculation. | sigmaaldrich.com |

| Native SEC-MS | Size exclusion chromatography under native conditions coupled with MS | Accurate mass of intact ADC, direct DAR determination, preservation of non-covalent structures. | lcms.czsciex.com |

| Multidimensional LC-MS | HIC (1st dim.) followed by RP-LC (2nd dim.) and MS | Structural identification of species from HIC profile, confirmation of DAR for individual peaks. | tandfonline.com |

| Middle-Down MS | Partial fragmentation of ADC followed by MS analysis | Localization of conjugation sites. | nih.gov |

Advanced Biophysical Characterization of Conjugates (e.g., stability, solubility studies in vitro)

The utility of a bifunctional linker like N-Mal-N-bis(PEG4-acid) in bioconjugation is critically dependent on the biophysical properties it imparts to the resulting conjugate. In vitro characterization of these conjugates provides essential data on their stability and solubility, which are key predictors of their subsequent behavior in more complex biological systems.

In Vitro Stability of Conjugates

A primary concern for conjugates synthesized using maleimide chemistry is the stability of the resultant thioether bond. This bond is formed via a Michael addition reaction between the maleimide group and a thiol (such as a cysteine residue on a protein). However, this reaction is reversible, and the conjugate can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiol-containing species like glutathione (B108866) (GSH), which is abundant in the cellular cytoplasm. frontiersin.orgnih.govnih.gov

Research has focused on quantifying the stability of maleimide-based conjugates and developing strategies to mitigate their degradation.

Detailed Research Findings:

Studies comparing different conjugation chemistries highlight the relative stability of the maleimide linkage. In one key study, the stability of a maleimide-PEG conjugate of a novel engineered hemoglobin was directly compared to a mono-sulfone-PEG conjugate. frontiersin.org The conjugates were incubated at 37°C for seven days in both phosphate-buffered saline (PBS) and in the presence of 1 mM reduced glutathione (GSH) to simulate a thiol-rich environment. frontiersin.org While both conjugates showed good stability in PBS alone, the maleimide-PEG conjugate demonstrated significant deconjugation in the presence of GSH. frontiersin.org After seven days, less than 70% of the maleimide-PEG conjugate remained intact, whereas the mono-sulfone-PEG adduct retained over 90% of its conjugation. frontiersin.org

This inherent instability has led to the development of alternative maleimide structures. For instance, N-aryl maleimides have been shown to form more stable antibody-drug conjugates (ADCs) compared to traditional N-alkyl maleimides. kinampark.com In a 7-day incubation study in serum at 37°C, N-alkyl maleimide ADCs exhibited 35–67% deconjugation, while the more stable N-aryl maleimide ADCs showed less than 20% drug loss. kinampark.com This increased stability is attributed to the accelerated hydrolysis of the thiosuccinimide ring in N-aryl maleimides, which forms a ring-opened product that is resistant to cleavage. kinampark.comacs.org

Another innovative approach involves the use of peptides with an N-terminal cysteine. When conjugated with a maleimide reagent, this specific configuration can lead to a chemical rearrangement that forms a thiazine (B8601807) structure. nih.gov This thiazine linker is markedly more stable and over 20 times less susceptible to forming adducts with glutathione compared to the standard succinimidyl thioether linker. nih.gov

| Conjugate Type | Test Condition | Duration | Remaining Conjugate (%) | Source |

|---|---|---|---|---|

| Maleimide-PEG Hemoglobin | 1 mM GSH at 37°C | 7 days | <70% | frontiersin.org |

| Mono-sulfone-PEG Hemoglobin | 1 mM GSH at 37°C | 7 days | >90% | frontiersin.org |

| N-alkyl Maleimide ADC | Serum at 37°C | 7 days | 33-65% | kinampark.com |

| N-aryl Maleimide ADC | Serum at 37°C | 7 days | >80% | kinampark.com |

In Vitro Solubility of Conjugates

A significant advantage of incorporating polyethylene (B3416737) glycol (PEG) chains into a linker is the profound improvement in the aqueous solubility of the resulting conjugate. mdpi.comnih.gov This is particularly valuable when conjugating hydrophobic drugs or proteins, which often suffer from poor solubility and a tendency to aggregate in aqueous buffers. axispharm.com The N-Mal-N-bis(PEG4-acid) linker features two hydrophilic PEG4 arms, which are designed to enhance the solubility and stability of the final conjugate. axispharm.comaxispharm.com

Detailed Research Findings:

The hydrophilic nature of PEG enhances the water solubility of conjugated molecules, alters their distribution in aqueous solutions, and can improve bioavailability. jst.go.jp The effect of PEGylation on solubility can be dramatic. For example, the hydrophobic compound resveratrol (B1683913) has a native water solubility of only 0.03 mg/mL. jst.go.jp Upon conjugation with PEG, its water solubility was reported to increase to over 900 mg/mL, a more than 30,000-fold improvement. jst.go.jp

This enhancement in solubility is crucial for preventing the aggregation of biomolecules. The branched PEG structure, such as that in N-Mal-N-bis(PEG4-acid), is particularly effective in this regard. axispharm.com It increases the hydrodynamic volume of the conjugate, creating a shield that reduces non-specific interactions and aggregation, which is critical when aiming for higher drug-to-antibody ratios (DAR) in ADCs. axispharm.com

Even short PEG chains can have a substantial impact. In a study with the photosensitizer purpurin (B114267) 18, the attachment of a PEG3 spacer improved aqueous solubility by reducing the formation of aggregates. nih.gov This led to enhanced bioavailability and cellular uptake of the compound. nih.gov Similarly, modifying liposomal nanoparticles with PEG can improve their physicochemical stability and increase the solubility of encapsulated drugs. researchgate.net

| Compound | Solubility (Pre-PEGylation) | Solubility (Post-PEGylation) | Fold Increase | Source |

|---|---|---|---|---|

| Resveratrol | 0.03 mg/mL | >900 mg/mL | >30,000 | jst.go.jp |

| Purpurin 18 | Low (prone to aggregation) | Improved (reduced aggregation) | Not Quantified | nih.gov |

| Paclitaxel (in liposomes) | Low | Increased via PEGylated liposome (B1194612) formulation | Not Quantified | researchgate.net |

Future Research Directions and Translational Potential

Exploration of Novel Reaction Chemistries for N-Mal-N-bis(PEG4-acid)

The primary reactivity of N-Mal-N-bis(PEG4-acid) stems from its maleimide (B117702) and carboxylic acid groups. The maleimide group readily reacts with thiol groups from cysteine residues via a Michael addition reaction, forming a stable thioether bond. cd-bioparticles.netbroadpharm.com This reaction is a cornerstone of bioconjugation, particularly for attaching molecules to proteins and peptides. wikipedia.orgnih.gov The terminal carboxylic acids can be activated to form stable amide bonds with primary amines. cd-bioparticles.netbroadpharm.com

Future research will likely focus on expanding the repertoire of reactions involving the maleimide double bond. While Michael additions are prevalent, the maleimide motif can also participate in cycloaddition reactions, such as Diels-Alder reactions. wikipedia.orgsioc-journal.cn This could open up new avenues for creating complex molecular architectures and materials.

Furthermore, investigations into modifying the reactivity of the maleimide group itself are a promising area. Strategies to enhance the stability of the resulting thiol-maleimide linkage are of particular interest, as retro-Michael reactions can lead to deconjugation. Research into substituted maleimides has shown that modifications to the maleimide ring can influence reaction kinetics and the stability of the resulting conjugate. nih.gov

The development of alternative conjugation strategies that bypass the traditional thiol-maleimide chemistry while still utilizing the core structure of N-Mal-N-bis(PEG4-acid) is another area ripe for exploration. This could involve enzymatic conjugations or the use of other bio-orthogonal "click" chemistries. tandfonline.com

Integration into Automated Synthesis and High-Throughput Screening Platforms

The demand for rapid development of bioconjugates, such as antibody-drug conjugates (ADCs), has spurred the adoption of automated synthesis and high-throughput screening (HTS) platforms. rsc.orgrsc.orgnih.gov N-Mal-N-bis(PEG4-acid) is well-suited for integration into these automated workflows. Its defined structure and predictable reactivity with both thiols and amines allow for standardized protocols. cd-bioparticles.netbroadpharm.com

Automated liquid handling systems can precisely dispense the required reagents, including the compound, antibodies or other biomolecules, and activating agents, to perform conjugation reactions in a parallelized manner. nih.gov This enables the rapid generation of a large number of conjugates with varying components and stoichiometries for subsequent screening.

HTS platforms can then be employed to evaluate the properties of the resulting conjugates. nih.gov For instance, in the context of ADC development, automated screening can assess parameters like drug-to-antibody ratio (DAR), binding affinity, and cytotoxicity. rsc.orggenedata.com The integration of N-Mal-N-bis(PEG4-acid) into such platforms can significantly accelerate the optimization of linker chemistry and the identification of lead candidates. rsc.org

Future developments may involve the creation of dedicated automated platforms specifically designed for linkers like N-Mal-N-bis(PEG4-acid), incorporating real-time monitoring and feedback loops to optimize reaction conditions on the fly. rsc.org

Computational Modeling and Simulation of N-Mal-N-bis(PEG4-acid) Conjugations

Computational modeling and molecular dynamics simulations are becoming increasingly powerful tools for understanding and predicting the behavior of biomolecules and their conjugates. nih.gov These in silico methods can provide atomic-level insights into the conjugation process and the properties of the final product, complementing experimental data. explorationpub.com

For N-Mal-N-bis(PEG4-acid), computational models can be used to:

Predict Reactivity: Simulate the Michael addition reaction between the maleimide group and a cysteine thiol to understand the reaction mechanism and predict reaction rates.

Model Ternary Complex Formation: In applications like PROTACs (PROteolysis TArgeting Chimeras), where a linker connects a target protein ligand and an E3 ligase ligand, computational docking and simulation can predict the stability and geometry of the resulting ternary complex. explorationpub.comnih.gov

Simulate Drug Delivery: In the context of drug delivery systems, simulations can model the interaction of conjugates with cell membranes or other biological barriers. nih.govacs.org

Recent advances in computational methods, including enhanced sampling techniques and machine learning, will further improve the accuracy and predictive power of these simulations. acs.org This will enable the rational design of novel linkers based on the N-Mal-N-bis(PEG4-acid) scaffold with optimized properties for specific applications.

Expansion into New Areas of Material Science and Bioengineering Research

The unique properties of N-Mal-N-bis(PEG4-acid) make it an attractive building block for creating advanced materials in material science and bioengineering.

Material Science: The ability of the maleimide group to react with thiols and the carboxylic acid groups to react with amines allows for the creation of crosslinked polymer networks. wikipedia.org This can be exploited to synthesize:

Hydrogels: Maleimide-functionalized polymers are used to form hydrogels for applications like tissue engineering and drug delivery. mdpi.comresearchgate.net The bifunctional nature of N-Mal-N-bis(PEG4-acid) could be used to create hydrogels with tunable properties.